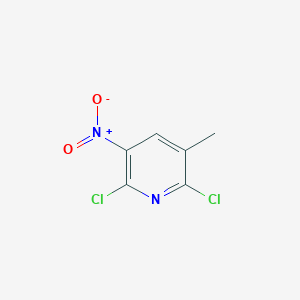

2,6-Dichloro-3-methyl-5-nitropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-3-2-4(10(11)12)6(8)9-5(3)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKDPPLSOTVMFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483105 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58596-88-6 | |

| Record name | 2,6-DICHLORO-3-METHYL-5-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,6-Dichloro-3-methyl-5-nitropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-3-methyl-5-nitropyridine

Introduction

This compound is a key heterocyclic building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, an electron-donating methyl group, and a strongly electron- withdrawing nitro group, imparts a distinct reactivity profile that makes it a valuable intermediate in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying principles that govern its chemical behavior.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 58596-88-6 | PubChem[1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | PubChem[1] |

| Molecular Weight | 207.01 g/mol | PubChem[1] |

| Appearance | Pale yellow crystals | PrepChem.com[2] |

| Melting Point | Not specified, but related compounds have melting points in the range of 55-64 °C | Sigma-Aldrich, Chem-Impex[3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) and a singlet for the aromatic proton on the pyridine ring. The exact chemical shifts would be influenced by the solvent used for analysis.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms in the molecule. The carbons attached to the chlorine atoms and the carbon bearing the nitro group are expected to be significantly deshielded.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺) with an isotopic pattern typical for a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and the nitro group.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C=N, and N-O (from the nitro group) stretching vibrations.

Synthesis of this compound

The synthesis of this compound typically involves the nitration of a suitable dichloromethylpyridine precursor. The strong electron-withdrawing effect of the two chlorine atoms deactivates the pyridine ring towards electrophilic aromatic substitution, necessitating harsh reaction conditions.

General Synthetic Pathway: Electrophilic Nitration

A common method for the synthesis of nitropyridines is the reaction of the parent heterocycle with a mixture of concentrated nitric acid and sulfuric acid.[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Caption: Synthetic route to this compound.

Experimental Protocol: Nitration of 2,6-Dichloro-3-methylpyridine

This protocol is adapted from established procedures for the nitration of dichloropyridines.[7][8]

Materials:

-

2,6-Dichloro-3-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Water (deionized)

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath and slowly add 2,6-Dichloro-3-methylpyridine to the sulfuric acid with continuous stirring.

-

Once the pyridine derivative is fully dissolved, add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 110-120 °C) and maintain for several hours.[7]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The solid product will precipitate out of the solution. Filter the crude product and wash it with cold water until the washings are neutral.

-

Dry the crude product under vacuum. For further purification, recrystallize from a suitable solvent like methanol to obtain pale yellow crystals of this compound.[2]

Chemical Reactivity

The reactivity of this compound is dominated by the interplay of its substituents. The nitro group strongly deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr). The two chlorine atoms serve as excellent leaving groups in SNAr reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C6 positions are susceptible to displacement by nucleophiles. The regioselectivity of the substitution is influenced by both electronic and steric factors.[9][10]

-

Electronic Effects: The nitro group at C5 activates both the ortho (C6) and para (C4, unsubstituted) positions. The nitrogen atom in the pyridine ring also activates the C2 and C6 positions towards nucleophilic attack.

-

Steric Effects: The methyl group at C3 may sterically hinder the approach of a nucleophile to the C2 position.

Generally, nucleophilic attack is favored at the C2 and C6 positions due to activation by both the ring nitrogen and the nitro group. The precise outcome of the reaction can depend on the nature of the nucleophile and the reaction conditions.[10][11]

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization. This transformation is a cornerstone in the synthesis of many biologically active molecules.[12][13]

Common reagents for the reduction of aromatic nitro groups include:

-

Metals in Acidic Media: Such as tin(II) chloride (SnCl₂) in HCl or iron (Fe) in acetic acid.[14]

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with a hydrogen source.[14]

The resulting 5-amino-2,6-dichloro-3-methylpyridine is a valuable intermediate for the introduction of further diversity through reactions such as diazotization or acylation.

Sources

- 1. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 7. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

A Comprehensive Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2,6-dichloro-3-methyl-5-nitropyridine (CAS No. 58596-88-6), a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical and physical properties, provides detailed synthetic protocols, explores its reactivity profile with mechanistic insights, and discusses its applications as a versatile intermediate in the creation of complex molecular architectures.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in a vast array of bioactive molecules and functional materials.[1][2] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of modern drug design. This compound is a prime example of a highly functionalized pyridine derivative, offering multiple reaction sites for diversification and the construction of complex target molecules. Its dichloro substitution pattern, combined with the electron-withdrawing nitro group and the methyl group, creates a unique reactivity profile that can be exploited for selective chemical transformations.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 58596-88-6 | [3][4][5] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [4][5][6] |

| Molecular Weight | 207.01 g/mol | [4][6] |

| Appearance | White to off-white crystalline powder (expected) | [7] |

| Melting Point | 60 - 64 °C (for the related 2,6-dichloro-3-nitropyridine) | [7] |

| Purity | Typically ≥95% | [4][5] |

Spectroscopic Characterization:

While specific spectra for this compound were not found in the initial search, standard analytical techniques would be used for its characterization. Reputable suppliers offer analytical data, including NMR, HPLC, and LC-MS, to confirm the identity and purity of the compound.[5][8][9]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aromatic proton and a singlet for the methyl protons. The exact chemical shifts would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the carbons of the pyridine ring and the methyl group.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C-Cl, C=N, C=C, and N-O (from the nitro group) stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be logically approached through the nitration of a suitable dichloromethylpyridine precursor. The following workflow outlines a plausible and detailed synthetic protocol based on established methods for the nitration of related pyridine derivatives.[1][2][10][11][12]

Synthetic Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Nitration of 2,6-Dichloro-3-methylpyridine

This protocol is adapted from established procedures for the nitration of dichloropyridines.[1][2][11]

Materials:

-

2,6-Dichloro-3-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Crushed Ice

-

Deionized Water

-

Methanol or Ethanol (for recrystallization)

-

Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, and acid-resistant gloves.

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.

-

Acid Mixture Preparation: Carefully add concentrated sulfuric acid to the flask and cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,6-dichloro-3-methylpyridine to the cold, stirring sulfuric acid.

-

Nitrating Agent Addition: While maintaining the temperature at 0-5 °C, add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for several hours. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.

-

Isolation of Crude Product: The solid precipitate is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol, or by column chromatography on silica gel.[1][2]

-

Drying and Characterization: The purified product should be dried under vacuum and characterized by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Causality Behind Experimental Choices:

-

Use of Concentrated Sulfuric Acid: Sulfuric acid acts as both a solvent and a catalyst. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

-

Controlled Temperature: The nitration of aromatic compounds is an exothermic reaction. Low-temperature addition of the nitrating agent is crucial to control the reaction rate and prevent the formation of byproducts.

-

Aqueous Workup: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous acidic medium.

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the presence of multiple reactive sites. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amino group.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the C2 and C6 positions are both activated.

Regioselectivity:

The regioselectivity of the first substitution is a critical consideration. While the C6 position is para to the nitro group, the C2 position is ortho. The inductive effect of the nitro group is strongest at the ortho position, making C2 more electron-deficient and potentially more reactive towards nucleophilic attack under kinetic control.[13] However, steric hindrance from the adjacent nitro group might favor attack at the less hindered C6 position.[13] The choice of nucleophile, solvent, and reaction temperature can influence the regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituents can readily participate in a variety of cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups.[14]

-

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling with primary or secondary amines.[14]

-

Sonogashira Coupling: The formation of C-C triple bonds can be achieved by reacting with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst.[14]

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, which can then be further functionalized. This transformation is a cornerstone of many synthetic strategies.[15][16][17]

Common Reducing Agents:

-

Catalytic Hydrogenation: Using catalysts such as Pd/C, PtO₂, or Raney Nickel with hydrogen gas.[17]

-

Metal-Acid Systems: Such as Sn/HCl, Fe/HCl, or Zn/CH₃COOH.[17]

-

Transfer Hydrogenation: Using reagents like ammonium formate or hydrazine in the presence of a catalyst.[18]

Reactivity Pathway Diagram

Caption: Key reaction pathways for the functionalization of this compound.

Applications in Drug Development and Agrochemicals

Substituted nitropyridines are valuable intermediates in the synthesis of a wide range of biologically active compounds.[1][2][7] While specific drugs derived from this compound are not detailed in the provided search results, the functional group array of this molecule makes it an ideal starting point for creating libraries of compounds for high-throughput screening in drug discovery programs.

-

Pharmaceuticals: The pyridine core is present in numerous drugs. The ability to selectively functionalize the 2, 6, and 5 positions of the starting material allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents.[7] The amino derivative, obtained after nitro reduction, is a common precursor for the synthesis of kinase inhibitors, anti-inflammatory agents, and antibacterials.

-

Agrochemicals: Chlorinated and nitrated pyridines are key components in many herbicides, insecticides, and fungicides.[7][19] The reactivity of this compound allows for its incorporation into more complex molecules with desired pesticidal activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The safety information for the closely related 2,6-dichloro-3-nitropyridine provides a good basis for its handling.[20][21][22]

Hazard Summary:

-

Irritation: Causes skin, eye, and respiratory tract irritation.[22]

-

Toxicity: The toxicological properties have not been fully investigated.[22]

Recommended Handling Procedures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]

-

Avoid inhalation of dust and contact with skin and eyes.[20][21]

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.[20][21]

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[20][22]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique substitution pattern provides multiple avenues for selective functionalization, making it an important intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

PrepChem.com. Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine. Available at: [Link]

-

ACS Publications. Application of Pd(II) Complexes with Pyridines as Catalysts for the Reduction of Aromatic Nitro Compounds by CO/H2O. Available at: [Link]

-

ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines | Organic Process Research & Development. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Available at: [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2,5-Dichloro-3-nitropyridine (2021-12-25). Available at: [Link]

-

PubChem. This compound | C6H4Cl2N2O2 | CID 12265428. Available at: [Link]

-

MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Available at: [Link]

-

Wikipedia. Reduction of nitro compounds. Available at: [Link]

-

Chemistry LibreTexts. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Available at: [Link]

-

International Journal of Chemical Studies. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]

-

Angene. This compound. Available at: [Link]

- Google Patents. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

NIH. 2,6-Dichloro-3-nitropyridine - PMC. Available at: [Link]

-

ResearchGate. (PDF) 2,6-Dichloro-3-nitropyridine. Available at: [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

-

Wikipedia. 2,6-Dichloropyridine. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Applications of 2,3-Dichloro-5-nitropyridine: Pharma, Agrochemicals, and Beyond. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring the Spectrum: Diverse Applications of 2,5-Dichloro-3-nitropyridine Beyond Traditional Uses. Available at: [Link]

Sources

- 1. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 58596-88-6 [chemicalbook.com]

- 4. 58596-88-6 this compound AKSci W7168 [aksci.com]

- 5. 58596-88-6 | this compound - Moldb [moldb.com]

- 6. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. 58596-88-6|this compound|BLD Pharm [bldpharm.com]

- 9. 58596-88-6 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 10. prepchem.com [prepchem.com]

- 11. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 12. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 18. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 19. nbinno.com [nbinno.com]

- 20. fishersci.co.uk [fishersci.co.uk]

- 21. fishersci.com [fishersci.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methyl-5-nitropyridine

This guide provides a comprehensive overview of the synthetic routes for preparing 2,6-Dichloro-3-methyl-5-nitropyridine (CAS No: 58596-88-6), a key intermediate in the development of various pharmaceutical and agrochemical compounds.[1][2][3] The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature and patents, offering researchers and drug development professionals a reliable resource for laboratory-scale synthesis.

Introduction and Strategic Overview

This compound is a substituted pyridine ring system featuring two chloro-substituents, a methyl group, and a nitro group. The electron-withdrawing nature of the chlorine atoms and the nitro group, combined with the electron-donating methyl group, creates a unique electronic environment that makes this compound a versatile building block. Its synthesis, however, requires careful consideration of regioselectivity and reaction conditions due to the deactivated nature of the pyridine ring.

The primary and most direct approach to synthesizing this molecule is through the electrophilic nitration of 2,6-dichloro-3-methylpyridine. This guide will focus principally on this method, dissecting the underlying mechanism, providing a detailed experimental protocol, and discussing critical process parameters. Additionally, an alternative two-step synthetic strategy, involving the construction of a dihydroxynitropyridine intermediate followed by chlorination, will be explored as a viable, albeit less direct, pathway.

Primary Synthesis Route: Direct Nitration of 2,6-Dichloro-3-methylpyridine

The most common industrial and laboratory approach for the synthesis of nitropyridines is the direct nitration of the corresponding pyridine precursor.[4] This method involves an electrophilic aromatic substitution reaction, which, in the case of pyridine derivatives, presents unique challenges due to the inherent electron-deficient character of the pyridine ring.

Mechanistic Principles and Causality

The nitration of a pyridine ring is significantly more challenging than the nitration of benzene. The ring nitrogen acts as a Lewis base, readily complexing with protons in the acidic reaction medium. This protonation further deactivates the ring towards electrophilic attack. Consequently, harsh reaction conditions, typically involving a mixture of concentrated sulfuric acid and fuming nitric acid at elevated temperatures, are required to generate a sufficiently electrophilic nitrating agent—the nitronium ion (NO₂⁺)—and to overcome the high activation energy of the reaction.

The regiochemical outcome of the nitration is dictated by the existing substituents on the pyridine ring. The two chlorine atoms at positions 2 and 6 are deactivating ortho-, para-directors. The methyl group at position 3 is an activating ortho-, para-director. The combination of these effects directs the incoming electrophile (NO₂⁺) to the C-5 position, which is para to the activating methyl group and meta to the deactivating chloro groups and the ring nitrogen, leading to the desired product.

Caption: Mechanism of electrophilic nitration on the pyridine ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar dichloropyridine derivatives.[5][6][7]

Materials:

-

2,6-Dichloro-3-methylpyridine

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%) or Potassium Nitrate[5]

-

Crushed Ice / Ice Water

-

Methanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to maintain a low temperature.

-

Addition of Reactant: Slowly add 2,6-dichloro-3-methylpyridine to the stirring sulfuric acid, ensuring the temperature does not rise significantly.

-

Formation of Nitrating Mixture: While maintaining the low temperature, add fuming nitric acid dropwise to the mixture. Alternatively, potassium nitrate can be added portion-wise as a solid nitrating agent.[5]

-

Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature and then heat it to the target reaction temperature (typically between 80-120°C) for several hours (e.g., 5-10 hours).[5][8] The progress of the reaction should be monitored by a suitable technique like TLC or GC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a significant volume of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a well-ventilated fume hood.

-

Isolation: The product will precipitate as a solid. Filter the crude product using a Büchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pale yellow crystals.[8] Dry the purified product under vacuum.

Data Presentation: Reaction Parameters

The following table summarizes typical conditions and reported yields for the nitration of related dichloropyridine substrates, which can serve as a starting point for the optimization of this compound synthesis.

| Precursor | Nitrating Agent | Solvent/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloropyridine | KNO₃ | Conc. H₂SO₄ | 120 | 10 | 80 | [5] |

| 2,6-Dichloropyridine | HNO₃ / H₂SO₄ | Oleum (65%) | 85-150 | 5.5 | 77 (corrected) | [6] |

| 2,6-Dichloro-3-chloromethylpyridine | Fuming HNO₃ | Conc. H₂SO₄ | 110 | 5 | Not Specified | [8] |

| 2,6-Dichloropyridine | HNO₃ | H₂SO₄ (with sulfamic acid) | 110-120 | 30 | 82 | [7] |

Alternative Synthesis Route: Ring Formation and Subsequent Chlorination

An alternative strategy avoids the harsh conditions of direct nitration by first constructing a 2,6-dihydroxy-3-methyl-5-nitropyridine intermediate, which is then converted to the final product via a chlorination reaction. This approach, described in patent literature for the non-methylated analogue, offers potential advantages in terms of milder conditions and avoiding the direct use of fuming nitric acid.[4]

Conceptual Workflow

This two-step process can be conceptually broken down as follows:

-

Step 1: Cyclization Reaction: A 1,4-addition reaction between a 2-nitroacetate derivative and a substituted acrylate, followed by cyclization with ammonia, yields 2,6-dihydroxy-3-methyl-5-nitropyridine.

-

Step 2: Chlorination Reaction: The dihydroxy intermediate is then treated with a chlorinating agent, such as triphosgene or phosphorus oxychloride, to replace the hydroxyl groups with chlorine atoms, affording the target molecule.[4]

Caption: Alternative two-step synthesis workflow.

Experimental Protocol for Chlorination (Adapted)

The following is an adapted protocol for the chlorination step based on the synthesis of 2,6-dichloro-3-nitropyridine.[4]

Materials:

-

2,6-Dihydroxy-3-methyl-5-nitropyridine

-

Triphosgene (bis(trichloromethyl) carbonate)

-

N,N-Dimethylformamide (DMF)

-

Chloroform

-

Saturated Brine Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Reaction Setup: To a flask equipped with a stirrer, thermometer, and reflux condenser, add N,N-dimethylformamide (DMF).

-

Addition of Reactants: Add the 2,6-dihydroxy-3-methyl-5-nitropyridine intermediate, followed by triphosgene.

-

Reaction: Stir the reaction mixture at 80-85°C for approximately 6 hours.

-

Work-up: Cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture three times with chloroform.

-

Washing and Drying: Combine the organic phases and wash with saturated brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation to obtain the crude product. A patent for a similar reaction reports a yield of 92.9%.[4]

Safety and Handling

The synthesis of this compound involves hazardous materials and reactions.

-

Nitrating Mixtures: Mixtures of concentrated sulfuric and nitric acids are extremely corrosive and powerful oxidizing agents. The generation of the nitronium ion is highly exothermic. All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles/face shield.

-

Exothermic Reactions: Both the nitration reaction and the quenching of the reaction mixture with water are highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled. Slow, careful addition and efficient cooling are critical.

-

Chlorinating Agents: Triphosgene is a toxic solid that can release phosgene gas. It should be handled with extreme caution in a fume hood.

Conclusion

The direct nitration of 2,6-dichloro-3-methylpyridine stands as the most direct and well-documented conceptual pathway for the synthesis of this compound. This method, while requiring stringent control over harsh reaction conditions, is efficient and regioselective. The alternative route, involving ring formation followed by chlorination, presents a valuable option that avoids strong nitrating mixtures and may offer milder conditions, potentially improving the safety profile and simplifying waste treatment. The choice of synthetic route will ultimately depend on the specific capabilities of the laboratory, scale of production, and the availability of starting materials.

References

-

Title: Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine Source: PrepChem.com URL: [Link]

-

Title: Nitropyridine: Synthesis, reactions, applications, side effects and storage Source: Chempanda URL: [Link]

-

Title: Synthesis and Functionalization of 3-Nitropyridines Source: University of Oslo URL: [Link]

-

Title: Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations Source: Molecules (MDPI) URL: [Link]

-

Title: Nitropyridines in the Synthesis of Bioactive Molecules Source: Molecules (MDPI) URL: [Link]

-

Title: Nitropyridines: Synthesis and reactions Source: ResearchGate URL: [Link]

- Title: CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine Source: Google Patents URL

- Title: US4310671A - Process for producing 2,6-dichloro-3-nitropyridine Source: Google Patents URL

- Title: CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine Source: Google Patents URL

-

Title: this compound Source: Mol-Instincts URL: [Link]

-

Title: Synthesis of 2-amino-3-nitro-6-chloro-pyridine Source: PrepChem.com URL: [Link]

-

Title: 2,6-Dichloro-3-nitropyridine Source: ResearchGate URL: [Link]

-

Title: this compound | C6H4Cl2N2O2 | CID 12265428 Source: PubChem URL: [Link]

-

Title: Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine Source: Chemistry Stack Exchange URL: [Link]

Sources

- 1. This compound [xieshichem.com]

- 2. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 58596-88-6 [amp.chemicalbook.com]

- 4. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 5. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 7. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 2,6-Dichloro-3-methyl-5-nitropyridine, a key heterocyclic building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, details a robust synthetic protocol with mechanistic rationale, explores its chemical reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications as a versatile intermediate. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity and practical utility.

Compound Identification and Molecular Structure

This compound is a substituted pyridine ring bearing two chloro, one methyl, and one nitro group. These functional groups impart a unique electronic profile, making it a valuable precursor in the synthesis of complex molecular architectures.

Caption: Synthetic workflow for the nitration of 2,6-Dichloro-3-methylpyridine.

Experimental Protocol: Synthesis

This protocol is adapted from analogous procedures and should be performed by trained personnel with appropriate safety measures. [4][5]

-

Reagent Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Precursor Addition: Slowly add 2,6-Dichloro-3-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Nitration: While maintaining the low temperature, add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to prevent a rapid exotherm.

-

Reaction: After the addition is complete, slowly warm the mixture to the target reaction temperature (e.g., 65-75 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude solid can be further purified by recrystallization from a suitable solvent like cyclohexane to yield pale yellow crystals. [6][4]8. Drying: Dry the purified product under vacuum.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions.

Mechanistic Insights: The pyridine ring is inherently electron-deficient. This effect is greatly amplified by the potent electron-withdrawing nitro group and, to a lesser extent, the inductive effects of the two chlorine atoms. This severe electron deficiency makes the carbon atoms at the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles. The chlorine atoms at these positions are excellent leaving groups, facilitating the substitution reaction.

Regioselectivity—A Key Consideration for Synthesis: A critical aspect for synthetic chemists is the regioselectivity of the SₙAr reaction. Both the C2 and C6 positions are activated for nucleophilic attack.

-

Para-Activation (C6): The C6 position is para to the nitro group, allowing for delocalization of the negative charge in the Meisenheimer intermediate into the nitro group via resonance.

-

Ortho-Activation (C2): The C2 position is ortho to the nitro group and is also strongly activated. Due to the powerful inductive effect of the adjacent nitro group, the C2 position is often more electron-deficient.

Field Insight: For many nucleophilic substitution reactions on this scaffold, the substitution at the C2 position is kinetically favored. [7]This is attributed to the dominant inductive electron withdrawal by the nitro group at the adjacent carbon, making it the more reactive site for initial nucleophilic attack, despite the C6 position being less sterically hindered. [7]This knowledge is crucial for designing synthetic routes where specific isomers are desired.

Caption: Regioselectivity in SₙAr reactions of the title compound.

Applications: This compound is not an end-product but a high-value intermediate. Its ability to undergo selective SₙAr reactions makes it a foundational element in building more complex molecules. Nitropyridine derivatives are pivotal in synthesizing a wide array of bioactive compounds. [5][8]* Pharmaceuticals: It serves as a precursor for synthesizing kinase inhibitors, anti-ulcer drugs, and other therapeutic agents. [8][9][10]The pyridine motif is a privileged structure in medicinal chemistry.

-

Agrochemicals: It is used in the development of novel herbicides and pesticides. [11]

Safety and Handling

Proper safety protocols are mandatory when handling this compound.

-

Hazards: Based on data for structurally similar compounds, it is expected to be a skin, eye, and respiratory irritant. [12][13]It may cause an allergic skin reaction. [12]Crucially, it has been noted to decompose explosively under high temperatures or in the presence of strong oxidizing agents. [6]* Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from heat and strong oxidizing agents, under an inert atmosphere. [2]

Conclusion

This compound is a synthetically versatile and highly reactive intermediate. Its value lies in the predictable yet nuanced reactivity of its dichlorinated and nitrated pyridine core, particularly in nucleophilic aromatic substitution reactions. A thorough understanding of its properties, synthetic methods, and the electronic factors governing its reactivity is essential for leveraging this compound effectively in the design and synthesis of novel pharmaceuticals and other high-value chemical entities.

References

-

PrepChem. (n.d.). Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine. Retrieved from PrepChem.com. [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from ChemUniverse. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

ChemBK. (2024). This compound. Retrieved from ChemBK. [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-nitropyridine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

-

PubChem. (n.d.). 2,6-Dichloro-3-methylpyridine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]

- Google Patents. (2012). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

-

Kuleshova, E. F., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

- Google Patents. (2019). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

Fun, H.-K., Arshad, S., et al. (2011). 2,6-Dichloro-3-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from Chemistry Stack Exchange. [Link]

Sources

- 1. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 58596-88-6|this compound|BLD Pharm [bldpharm.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. prepchem.com [prepchem.com]

- 5. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]

- 9. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 10. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,6-Dichloro-3-methylpyridine | C6H5Cl2N | CID 817088 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Dichloro-3-methyl-5-nitropyridine safety and hazards

An In-Depth Technical Guide to the Safety and Hazards of 2,6-Dichloro-3-methyl-5-nitropyridine

A Note from the Scientist: This document is intended to provide an in-depth technical overview for researchers and drug development professionals working with this compound. It is not a substitute for a formal Safety Data Sheet (SDS) but rather a supplementary guide that explains the causality behind safety protocols. Always consult your institution's specific safety guidelines and the official SDS before commencing any work.

Introduction and Compound Profile

This compound (CAS No: 58596-88-6) is a halogenated and nitrated pyridine derivative.[1][2] Its chemical structure, featuring two chlorine atoms and a nitro group on a methylpyridine core, makes it a reactive and versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical compounds. However, the very features that grant its synthetic utility also confer significant health hazards that necessitate stringent handling protocols. This guide provides a comprehensive framework for understanding and managing the risks associated with this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | Light yellow solid | [3] |

| IUPAC Name | This compound | [1] |

Hazard Identification and GHS Classification

The primary hazards associated with this compound are related to its irritant properties and its potential to act as a sensitizer. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][5] |

The following diagram visually represents the interconnected nature of the hazards associated with this compound.

Caption: Key health hazards of this compound.

Toxicological Profile: Understanding the Risks

While comprehensive toxicological data, such as LD50 values, have not been fully investigated for this compound, the available information on its GHS classification points to several key health effects upon exposure.[3]

-

Dermal and Ocular Hazard: Direct contact with the solid or dust can cause significant skin and eye irritation.[3] The causality lies in the chemical's ability to disrupt cellular membranes and proteins in epithelial tissues. Repeated or prolonged exposure carries the risk of skin sensitization, an immunological response that can lead to severe allergic contact dermatitis upon subsequent exposures.[3][4]

-

Respiratory Hazard: Inhalation of dust is a primary concern. The compound is irritating to the respiratory tract, which can lead to inflammation and discomfort.[3][6] In sensitive individuals, it may also cause allergic respiratory reactions.[3]

-

Ingestion Hazard: While less common in a laboratory setting with proper controls, ingestion may cause gastrointestinal irritation with symptoms like nausea and vomiting.[3]

Given the lack of complete toxicological data, the principle of As Low As Reasonably Practicable (ALARP) must be strictly applied. All handling should be conducted with the assumption that the compound is highly toxic.

Safe Handling and Engineering Controls

A multi-layered approach to safety, integrating engineering controls, administrative protocols, and personal protective equipment (PPE), is essential for handling this compound. The following workflow is designed to minimize exposure at every step.

Caption: Decision tree for emergency response to exposure or spills.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3][4]* Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. [3][4]* Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention. [3][7]* Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [3][6]

Accidental Release Measures

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Protect: Use proper personal protective equipment as outlined in Section 4. [3]4. Contain & Clean: For solid spills, sweep up the material carefully, avoiding the generation of dust. Place the material into a suitable, closed, and labeled container for disposal. [3][4]Do not let the product enter drains. [8]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [4][7]Avoid using a direct water jet, which could scatter the material.

-

Hazards from Combustion: During a fire, irritating and highly toxic gases may be generated, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas. [3][4]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. [3][6]* Disposal: Waste disposal should be handled by a licensed professional waste disposal service. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. All local, state, and federal regulations must be followed. [8]

References

-

Material Safety Data Sheet - 2,6-Dichloro-3-Nitropyridine, Tech., 90%. Cole-Parmer.

-

SAFETY DATA SHEET - 2,6-Dichloro-3-nitropyridine. Fisher Scientific.

-

Chemical Safety Data Sheet MSDS / SDS - 2,3-DICHLORO-5-NITROPYRIDINE. ChemicalBook.

-

SAFETY DATA SHEET - 2,6-Dichloro-3-nitropyridine. Fisher Scientific (2010-02-09).

-

2,6-Dichloro-3-nitropyridine(16013-85-7). ChemicalBook.

-

2,5-Dichloro-3-nitropyridine SDS, 21427-62-3 Safety Data Sheets. Echemi.

-

This compound. PubChem, National Center for Biotechnology Information.

-

2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Cohizon Life Sciences.

-

2,6-Dichloro-3-nitropyridine. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - 2,6-Dichloro-3-nitropyridine. Fisher Scientific (Revision Date 13-Feb-2024).

-

SAFETY DATA SHEET - 2,5-Dichloro-3-nitropyridine. Fisher Scientific (2021-12-25).

-

Safety Data Sheet - 2,6-Dichloro-4-methyl-3-nitropyridine. CymitQuimica.

-

2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling. Benchchem.

-

2,5-Dichloro-4-methyl-3-nitropyridine SDS, 884495-05-0 Safety Data Sheets. ECHEMI.

-

2,6-Dichloro-4-methyl-3-nitropyridine. Apollo Scientific.

-

SAFETY DATA SHEET - 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific (2015-09-30).

-

2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia.

-

Safety Data Sheet - 4-Amino-2,6-dichloro-3-nitropyridine. Biosynth.

-

This compound. Autech Industry Co.,Ltd.

Sources

- 1. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [xieshichem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 2,6-Dichloro-3-nitropyridine | C5H2Cl2N2O2 | CID 85239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloro-3-nitropyridine(16013-85-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2,6-Dichloro-3-methyl-5-nitropyridine: A Versatile Intermediate in Modern Synthesis

Introduction: The Strategic Importance of a Polysubstituted Pyridine Core

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic selection of starting materials and intermediates is paramount. 2,6-Dichloro-3-methyl-5-nitropyridine (CAS No. 58596-88-6) has emerged as a highly valuable and versatile chemical building block.[1][2] Its utility is derived from a pyridine core strategically functionalized with multiple reactive sites: two chlorine atoms susceptible to displacement, and a nitro group that can be transformed into other functionalities. This polysubstituted arrangement provides a robust platform for constructing complex molecular architectures with desired biological activities.[3][4]

The electron-deficient nature of the pyridine ring, amplified by the potent electron-withdrawing nitro group, activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr).[5] Concurrently, the chlorine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.[6][7] Furthermore, the nitro group itself is a synthetic linchpin, readily reduced to a primary amine, which opens a vast array of subsequent derivatization possibilities.[8] This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is the foundation of its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 58596-88-6 | [1][2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

| Appearance | Pale yellow or off-white crystalline solid | [9] |

| Melting Point | 55-60 °C | [10] |

Synthesis: Forging the Core Intermediate

The primary industrial route to substituted nitropyridines involves the electrophilic nitration of a suitable pyridine precursor. For this compound, the logical starting material is 2,6-dichloro-3-methylpyridine. The nitration is typically achieved using a mixed acid system, such as nitric acid in the presence of concentrated sulfuric acid or oleum.[11]

The causality behind this choice is twofold: sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Secondly, for a deactivated ring system like a dichloropyridine, these harsh conditions are necessary to drive the reaction forward.[11][12] The nitro group is directed to the C5 position, which is electronically favored and sterically accessible.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nitration of 2,6-Dichloro-3-methylpyridine

This protocol is adapted from established procedures for the nitration of similar dichloropyridine systems.[12][13][14]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C.

-

Substrate Addition: Slowly add 2,6-dichloro-3-methylpyridine (1.0 eq) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Nitrating Agent: Add fuming nitric acid (or a stoichiometric amount of potassium nitrate) portion-wise via the dropping funnel, ensuring the temperature does not exceed 15 °C.[14] The use of oleum in place of some sulfuric acid can also be employed to increase reactivity and reduce the required excess of nitric acid.[11]

-

Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 110-120 °C. Maintain this temperature for 5-10 hours.

-

Monitoring: The reaction progress should be monitored by a suitable technique, such as GC-MS or TLC, until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration. The filter cake is washed extensively with cold water until the filtrate is neutral.

-

Purification: The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol to yield pure this compound.[9]

Chemical Reactivity: A Trifecta of Synthetic Handles

The synthetic power of this compound lies in the distinct reactivity of its three key functional groups. This allows for a modular and often regioselective approach to building molecular complexity.

Caption: The three primary transformation pathways for the intermediate.

Nucleophilic Aromatic Substitution (SNAr)

The chloro groups at the C2 and C6 positions are highly activated towards SNAr by the cumulative electron-withdrawing effects of the ring nitrogen and the C5-nitro group.[15] This allows for the facile introduction of a wide range of nucleophiles.

Regioselectivity: The key question in SNAr is which chlorine atom is preferentially substituted.

-

Electronic Factors: Both the C2 (ortho) and C6 (para) positions are electronically activated by the nitro group, allowing for resonance stabilization of the negative charge in the Meisenheimer intermediate.[15]

-

Steric Factors: The methyl group at the C3 position provides significant steric hindrance to nucleophilic attack at the adjacent C2 position.

Therefore, for most nucleophiles, particularly those of moderate to large size, substitution occurs preferentially at the C6 position . This kinetic control provides a reliable method for regioselective functionalization.[15]

Experimental Protocol: Selective Amination at C6

This protocol is based on general procedures for SNAr reactions on activated chloropyridines.[5]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired primary or secondary amine (1.1 eq), and a suitable solvent such as ethanol, isopropanol, or DMF.

-

Base Addition: Add a non-nucleophilic base like triethylamine (1.2 eq) or potassium carbonate (1.5 eq) to act as a scavenger for the HCl generated during the reaction.

-

Reaction: Heat the mixture to reflux (or 80-100 °C for DMF) and stir for 2-16 hours.

-

Monitoring: Follow the disappearance of the starting material by TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the 6-amino-2-chloro-3-methyl-5-nitropyridine derivative.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds serve as robust handles for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming C-C and C-N bonds.[7][16] This methodology dramatically expands the synthetic utility of the intermediate, allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups.

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reacts with organoboron compounds to form C-C bonds.[17]

-

Buchwald-Hartwig Amination: Reacts with amines to form C-N bonds, often under milder conditions than traditional SNAr.[6]

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C bonds.[17]

The choice of palladium precursor and, critically, the phosphine ligand is essential for achieving high yields and preventing side reactions.[6][18]

Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure adaptable for chloropyridines.[17]

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the appropriate phosphine ligand (e.g., SPhos, RuPhos, 4-10 mol%). The choice of ligand is critical and depends on the specific substrates.

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1) or toluene, via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 5-12 hours.

-

Monitoring & Work-up: Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate. Purify the product via silica gel chromatography.

Reduction of the Nitro Group

The transformation of the nitro group to an amine is a fundamental step in many synthetic routes, as the resulting aniline-type functionality is a precursor to amides, sulfonamides, and diazonium salts.[8][19]

Chemoselectivity: A primary challenge is the chemoselective reduction of the nitro group without affecting the chloro substituents (reductive dehalogenation).[8]

-

Catalytic Hydrogenation: Using catalysts like Pd/C with H₂ gas is highly effective but can sometimes lead to dehalogenation, especially under harsh conditions. Careful optimization of catalyst loading, pressure, and temperature is required.

-

Metal/Acid Systems: Reagents like iron powder in acetic acid or tin(II) chloride (SnCl₂) in HCl are classic methods that often show excellent chemoselectivity for nitro group reduction in the presence of aryl halides.[20]

Experimental Protocol: Chemoselective Nitro Group Reduction

This protocol employs a common metal/acid system to preserve the chloro groups.[19]

-

Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Reagent Addition: Add iron powder (Fe, 3-5 eq) and a small amount of aqueous ammonium chloride or acetic acid.

-

Reaction: Heat the mixture to reflux (60-80 °C) and stir vigorously. The reaction is often exothermic.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Work-up: Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure. If necessary, basify the residue with aqueous sodium bicarbonate and extract the product with an organic solvent.

-

Purification: Dry the organic layer, concentrate, and purify the resulting 5-amino-2,6-dichloro-3-methylpyridine by column chromatography or recrystallization.

Conclusion: A Cornerstone for Chemical Innovation

This compound is more than just a chemical; it is a testament to the power of strategic molecular design. Its three distinct reactive centers provide a logical and controllable platform for sequential or orthogonal synthetic operations. By leveraging regioselective nucleophilic substitution, robust palladium-catalyzed cross-coupling, and chemoselective reduction, chemists can efficiently navigate complex synthetic pathways. This intermediate is a crucial tool for accessing novel substituted pyridine scaffolds, which are central to the discovery of new pharmaceuticals and agrochemicals.[3][21] A deep understanding of its reactivity, as outlined in this guide, empowers researchers to unlock its full potential in the pursuit of chemical innovation.

References

-

PrepChem.com. Synthesis of 2,6-dichloro-3-chloromethyl-5-nitropyridine. Available from: [Link]

-

PubChem. This compound | C6H4Cl2N2O2 | CID 12265428. Available from: [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]

-

National Center for Biotechnology Information. 2,6-Dichloro-3-nitropyridine - PMC. Available from: [Link]

- Google Patents. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.

- Google Patents. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine.

- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

-

MDPI. A General and Chemoselective Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Available from: [Link]

-

ChemSrc. This compound. Available from: [Link]

- Google Patents. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.

-

ResearchGate. Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines.... Available from: [Link]

-

Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]

-

PubMed Central. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]

-

National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. Available from: [Link]

-

PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Available from: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,3-Dichloro-5-Nitropyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

ResearchGate. (PDF) 2,6-Dichloro-3-nitropyridine. Available from: [Link]

-

Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available from: [Link]

Sources

- 1. This compound | C6H4Cl2N2O2 | CID 12265428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [xieshichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. air.unimi.it [air.unimi.it]

- 9. prepchem.com [prepchem.com]

- 10. 2.6-二氯-3-硝基吡啶 technical grade, 92% | Sigma-Aldrich [sigmaaldrich.com]

- 11. US4310671A - Process for producing 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 12. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 13. 2,6-Dichloro-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 20. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

spectroscopic data for 2,6-Dichloro-3-methyl-5-nitropyridine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the essential spectroscopic data used to characterize the molecular structure of this compound (CAS: 58596-88-6), a key intermediate in chemical synthesis.[1][2] As a Senior Application Scientist, the following sections are structured to provide not just the data, but the underlying scientific rationale for each analytical technique, ensuring a thorough understanding of the molecule's structural confirmation.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₆H₄Cl₂N₂O₂.[3] Its structure incorporates a pyridine ring, two chloro substituents, a methyl group, and a nitro group. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Accurate structural elucidation is paramount for ensuring the identity, purity, and quality of such intermediates. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the molecule's constitution.

Caption: Chemical structure of this compound.

The Analytical Workflow: A Multi-Technique Approach

The comprehensive characterization of a molecule like this compound relies on a synergistic analytical workflow. Each technique interrogates different aspects of the molecular structure, and the convergence of data from all methods provides a high degree of confidence in the final structural assignment.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number of distinct proton environments and their neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

Data Presentation & Interpretation:

The structure of this compound has two distinct types of protons, which should give rise to two signals in the ¹H NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 8.8 | Singlet (s) | 1H | H-4 | The single aromatic proton is heavily deshielded by the electron-withdrawing nitro group and the ring nitrogen, shifting it significantly downfield. It has no adjacent protons, hence it appears as a singlet. |

| ~ 2.6 - 2.8 | Singlet (s) | 3H | -CH₃ | The methyl group protons are in an aliphatic environment and appear much further upfield. With no adjacent protons, this signal is also a singlet. |

The observation of two singlets with an integration ratio of 1:3 is a definitive fingerprint for the proton framework of this molecule.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Presentation & Interpretation:

Due to the asymmetric substitution pattern, all six carbon atoms in the molecule are chemically distinct and should produce six unique signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-2 / C-6 | The two carbons bonded to chlorine atoms are expected to be significantly downfield. Their exact positions relative to each other depend on the other substituents. |

| ~ 145 - 150 | C-5 | The carbon atom directly attached to the electron-withdrawing nitro group will be strongly deshielded. |

| ~ 135 - 140 | C-4 | The aromatic carbon bonded to the hydrogen atom. |

| ~ 130 - 135 | C-3 | The carbon bearing the methyl group. |

| ~ 18 - 22 | -CH₃ | The aliphatic methyl carbon appears in the characteristic upfield region. |

The presence of six distinct signals, with one in the aliphatic region and five in the aromatic/olefinic region, confirms the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is obtained using an FT-IR spectrometer, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Presentation & Interpretation:

The IR spectrum provides direct evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~ 3100 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the pyridine ring. |

| ~ 2980 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the presence of the methyl group. |

| ~ 1550 - 1520 | Asymmetric Stretch | N-O of Nitro (-NO₂) ** | A very strong and characteristic band, providing powerful evidence for the nitro group. |

| ~ 1360 - 1330 | Symmetric Stretch | N-O of Nitro (-NO₂) ** | A second strong, characteristic band confirming the nitro group. |

| ~ 1600 - 1450 | C=C & C=N Stretches | Pyridine Ring | Indicates the presence of the aromatic heterocyclic ring system. |

| ~ 800 - 600 | C-Cl Stretch | Aryl-Chloride | Confirms the carbon-chlorine bonds. |

The most diagnostic peaks in the IR spectrum are the two strong absorptions for the asymmetric and symmetric stretching of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 207.01 g/mol .[3]